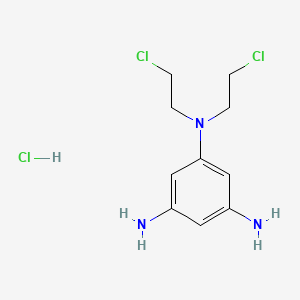
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of three amine groups attached to a benzene ring, with two of these amine groups further substituted with 2-chloroethyl groups. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form 1,3,5-trinitrobenzene.
Reduction: The nitro groups are reduced to amine groups, forming 1,3,5-benzenetriamine.
Alkylation: The amine groups are then alkylated with 2-chloroethyl chloride to form N,N-bis(2-chloroethyl)-1,5-benzenetriamine.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Benzenetriamine: Lacks the chloroethyl groups.
N,N-bis(2-chloroethyl)aniline: Contains only one amine group on the benzene ring.
1,4-Benzenediamine, N,N-bis(2-chloroethyl)-: Similar structure but with two amine groups.
Uniqueness
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is unique due to the presence of three amine groups and two chloroethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58200-03-6 |
|---|---|
Fórmula molecular |
C10H16Cl3N3 |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
3-N,3-N-bis(2-chloroethyl)benzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H15Cl2N3.ClH/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10;/h5-7H,1-4,13-14H2;1H |
Clave InChI |
ZKCCDKKKQTWXGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)N(CCCl)CCCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


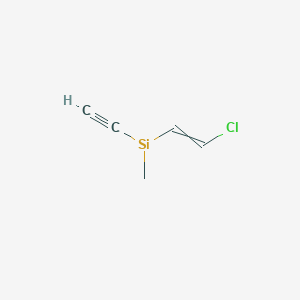
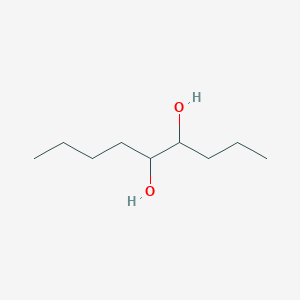
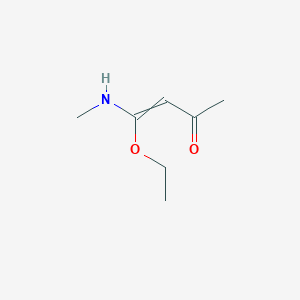
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
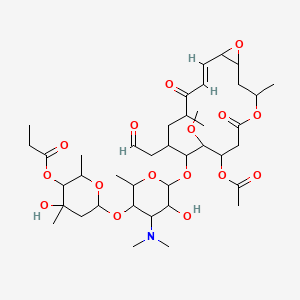

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
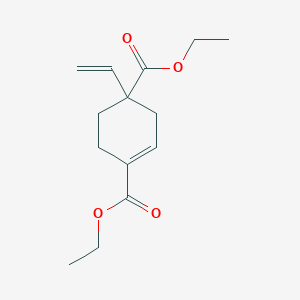

![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

